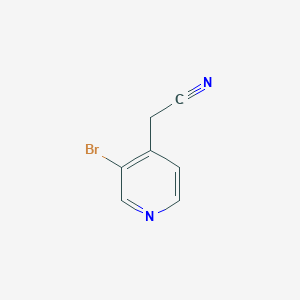

2-(3-Bromopyridin-4-YL)acetonitrile

Description

Properties

IUPAC Name |

2-(3-bromopyridin-4-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-7-5-10-4-2-6(7)1-3-9/h2,4-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOBSLPTEJADHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571890 | |

| Record name | (3-Bromopyridin-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142892-31-7 | |

| Record name | (3-Bromopyridin-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 2-(3-Bromopyridin-4-YL)acetonitrile (CAS Number: 142892-31-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromopyridin-4-YL)acetonitrile is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structural features, namely the bromine atom and the acetonitrile group on the pyridine ring, provide versatile handles for a variety of chemical transformations. This makes it a valuable intermediate in the synthesis of complex, biologically active molecules, most notably as a precursor to Janus Kinase (JAK) inhibitors for the treatment of autoimmune diseases. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its role in the JAK-STAT signaling pathway, and relevant spectral data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 142892-31-7 |

| Molecular Formula | C₇H₅BrN₂ |

| Molecular Weight | 197.03 g/mol |

| Appearance | Solid |

| Purity | Typically ≥98% |

| Boiling Point | 304.2 ± 27.0 °C at 760 mmHg |

| Storage Temperature | 4°C |

| InChI Key | XAOBSLPTEJADHP-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from 3-bromo-4-methylpyridine. The first step involves a free-radical bromination of the methyl group, followed by a nucleophilic substitution with a cyanide salt.

Experimental Protocol

Step 1: Synthesis of 4-(bromomethyl)-3-bromopyridine

-

Materials:

-

3-bromo-4-methylpyridine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (as a radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-4-methylpyridine in anhydrous carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(bromomethyl)-3-bromopyridine. This intermediate can be used in the next step without further purification.

-

Step 2: Synthesis of this compound

-

Materials:

-

4-(bromomethyl)-3-bromopyridine (from Step 1)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

-

Procedure:

-

Dissolve the crude 4-(bromomethyl)-3-bromopyridine in anhydrous DMF or DMSO in a round-bottom flask.

-

Carefully add sodium cyanide (1.2 equivalents) portion-wise to the solution, ensuring the temperature is monitored and controlled.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

-

Quench the reaction by carefully adding water.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

-

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Application in Drug Discovery: Janus Kinase (JAK) Inhibitors

This compound serves as a crucial intermediate in the synthesis of a class of drugs known as Janus Kinase (JAK) inhibitors.[1] These inhibitors are pivotal in the treatment of various autoimmune and inflammatory conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[2][3][4]

The JAK-STAT Signaling Pathway

The Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a critical signaling cascade used by cytokines and growth factors to regulate cellular processes like immunity, proliferation, and differentiation.[5][6] Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune diseases.[2][7]

The pathway is initiated when a cytokine binds to its receptor, leading to the activation of associated JAKs.[8] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[8] Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus where they act as transcription factors, modulating the expression of target genes.[5][8]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 3. Jak Inhibitors for Treatment of Autoimmune Diseases: Lessons from Systemic Sclerosis and Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Janus kinase Inhibitors in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 2-(3-Bromopyridin-4-YL)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-(3-Bromopyridin-4-YL)acetonitrile, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. This document details its physicochemical properties, plausible synthetic routes with experimental protocols, and predicted spectral characteristics.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 142892-31-7 | [1] |

| Molecular Formula | C₇H₅BrN₂ | |

| Molecular Weight | 197.03 g/mol | |

| Appearance | Solid | |

| Boiling Point | 304.2 ± 27.0 °C at 760 mmHg | |

| Purity | Typically ≥98% | [1] |

| Storage Temperature | 4°C |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible and commonly employed synthetic strategy involves a two-step process starting from 3-bromo-4-methylpyridine (also known as 3-bromo-4-picoline). This involves a radical bromination of the methyl group followed by a nucleophilic substitution with a cyanide salt.

Proposed Synthetic Pathway

The proposed synthesis involves two key transformations:

-

Radical Bromination: The methyl group of 3-bromo-4-methylpyridine is converted to a bromomethyl group using a radical initiator and a bromine source like N-bromosuccinimide (NBS).

-

Cyanation: The resulting 4-(bromomethyl)-3-bromopyridine is then reacted with a cyanide salt, such as sodium cyanide or potassium cyanide, to yield the target molecule, this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(Bromomethyl)-3-bromopyridine

-

Materials:

-

3-Bromo-4-methylpyridine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-4-methylpyridine (1.0 eq) in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

-

Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct and wash the solid with a small amount of carbon tetrachloride.

-

Wash the combined organic filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(bromomethyl)-3-bromopyridine, which can be used in the next step without further purification or purified by column chromatography if necessary.

-

Step 2: Synthesis of this compound

-

Materials:

-

4-(Bromomethyl)-3-bromopyridine

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-(bromomethyl)-3-bromopyridine (1.0 eq) in anhydrous DMSO.

-

Carefully add sodium cyanide (1.2 eq) portion-wise, as the reaction can be exothermic.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

-

Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the layers and extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

-

Spectral Data (Predicted)

No experimental spectral data for this compound is currently available in the public domain. The following data is predicted based on the analysis of its chemical structure and comparison with similar compounds.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR (in CDCl₃) | Predicted δ (ppm) | Multiplicity | Assignment |

| H-2 | ~8.6 | d | Pyridine Ring |

| H-5 | ~7.4 | d | Pyridine Ring |

| H-6 | ~8.7 | s | Pyridine Ring |

| -CH₂- | ~3.8 | s | Acetonitrile |

| ¹³C NMR (in CDCl₃) | Predicted δ (ppm) | Assignment | |

| C-2 | ~151 | Pyridine Ring | |

| C-3 | ~122 | Pyridine Ring (C-Br) | |

| C-4 | ~145 | Pyridine Ring | |

| C-5 | ~126 | Pyridine Ring | |

| C-6 | ~153 | Pyridine Ring | |

| -CH₂- | ~25 | Acetonitrile | |

| -CN | ~117 | Nitrile |

Mass Spectrometry (MS):

-

Expected Molecular Ion (M⁺): m/z 196 and 198 (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Major Fragmentation Pattern: Loss of the bromine atom (-Br) to give a fragment at m/z 117. Another potential fragmentation is the loss of the cyanomethyl radical (-CH₂CN) to give a fragment at m/z 156/158.

Infrared (IR) Spectroscopy:

-

C≡N stretch: A characteristic sharp absorption band is expected in the region of 2240-2260 cm⁻¹.

-

C-Br stretch: An absorption band is expected in the fingerprint region, typically around 500-600 cm⁻¹.

-

Aromatic C-H stretch: Peaks are expected above 3000 cm⁻¹.

-

Aromatic C=C and C=N stretching: Multiple bands are expected in the 1400-1600 cm⁻¹ region.

Reactivity and Stability

This compound possesses several reactive sites that can be exploited for further chemical transformations. The bromine atom on the pyridine ring can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for derivatization. The methylene group is acidic and can be deprotonated to form a carbanion, which can then react with various electrophiles.

The compound should be stored in a cool, dry place, away from strong oxidizing agents.

Potential Applications and Biological Activity

While no specific biological activities or signaling pathway involvements have been reported for this compound itself, the pyridylacetonitrile scaffold is a common feature in many biologically active molecules. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a reactive nitrile group and a bromine atom makes this compound a valuable intermediate for the synthesis of novel drug candidates. Further screening and biological evaluation are necessary to determine its specific therapeutic potential.

Safety Information

Table 3: GHS Hazard Statements and Precautionary Codes

| Category | Code | Statement |

| Hazard Statements | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Disclaimer: This document is intended for informational purposes for qualified professionals. The information provided is based on available literature and chemical principles. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The predicted data should be confirmed by experimental analysis.

References

In-Depth Technical Guide to the Structure Elucidation of (3-bromo-4-pyridinyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-bromo-4-pyridinyl)acetonitrile is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to the prevalence of the cyanomethylpyridine scaffold in various pharmacologically active compounds. Accurate and comprehensive structure elucidation is paramount for its application in synthesis, lead optimization, and regulatory compliance. This technical guide provides a detailed overview of the analytical methodologies and data interpretation required for the unambiguous identification and characterization of (3-bromo-4-pyridinyl)acetonitrile. The document outlines a proposed synthetic route and presents predicted spectroscopic data to serve as a benchmark for researchers working with this compound.

Chemical Structure and Properties

The chemical structure and key identifiers for (3-bromo-4-pyridinyl)acetonitrile are presented below.

| Property | Value |

| IUPAC Name | 2-(3-Bromopyridin-4-yl)acetonitrile |

| Synonyms | (3-bromo-4-pyridinyl)acetonitrile |

| CAS Number | 142892-31-7[1][2][3][4][5] |

| Molecular Formula | C₇H₅BrN₂ |

| Molecular Weight | 197.03 g/mol [2][5] |

| InChI Key | XAOBSLPTEJADHP-UHFFFAOYSA-N[2] |

Structure:

Caption: Chemical structure of (3-bromo-4-pyridinyl)acetonitrile.

Proposed Synthesis and Experimental Protocol

A plausible and efficient method for the synthesis of (3-bromo-4-pyridinyl)acetonitrile is the palladium-catalyzed cyanation of a suitable precursor, such as 3-bromo-4-chloropyridine. This approach offers high functional group tolerance and generally proceeds under mild conditions.

Synthetic Pathway

Caption: Proposed synthesis of (3-bromo-4-pyridinyl)acetonitrile.

Detailed Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is adapted from established methods for the cyanation of aryl halides.[6]

-

Reaction Setup: To a dry 10 mL screw-cap reaction vial, add 3-bromo-4-chloropyridine (1 mmol), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.33 mmol), and sodium carbonate (Na₂CO₃, 1 mmol).

-

Solvent Addition and Degassing: Add dry N,N-dimethylformamide (DMF, 3 mL) to the vial. Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 5-10 minutes.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) to the reaction mixture under an inert atmosphere.

-

Reaction Conditions: Tightly seal the vial and heat the reaction mixture at 40 °C with vigorous stirring for 3-5 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (3-bromo-4-pyridinyl)acetonitrile.

Structure Elucidation and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of organic structures. Predicted ¹H and ¹³C NMR data are presented below.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.65 | s | 1H | H-2 |

| ~8.50 | d | 1H | H-6 |

| ~7.40 | d | 1H | H-5 |

| ~3.80 | s | 2H | -CH₂- |

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~152.0 | C-2 |

| ~150.5 | C-6 |

| ~145.0 | C-4 |

| ~125.0 | C-5 |

| ~120.0 | C-3 |

| ~116.0 | -CN |

| ~25.0 | -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Weak | Aliphatic C-H stretch |

| ~2250 | Strong, Sharp | C≡N stretch |

| ~1580, 1470 | Strong | Pyridine ring C=C and C=N stretching |

| ~1050 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization, 70 eV):

| m/z | Relative Intensity (%) | Assignment |

| 197/199 | High | [M]⁺ (Molecular ion peak with characteristic 1:1 bromine isotope pattern) |

| 170/172 | Medium | [M - HCN]⁺ |

| 118 | High | [M - Br]⁺ |

| 91 | Medium | [M - Br - HCN]⁺ |

Experimental and Data Interpretation Workflow

The following diagram illustrates the logical workflow for the synthesis and structure elucidation of (3-bromo-4-pyridinyl)acetonitrile.

Caption: Workflow for synthesis and structural confirmation.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and structure elucidation of (3-bromo-4-pyridinyl)acetonitrile. By combining a robust synthetic protocol with detailed predictions of spectroscopic data, researchers are equipped with the necessary information to confidently identify and characterize this compound. The presented methodologies and data serve as a valuable resource for scientists and professionals engaged in the fields of chemical synthesis and drug discovery.

References

- 1. 142892-31-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound | 142892-31-7 [sigmaaldrich.com]

- 3. 142892-31-7|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 142892-31-7 [sigmaaldrich.com]

- 5. This compound|CAS 142892-31-7|TCIJT|製品詳細 [tci-chemical-trading.com]

- 6. thieme-connect.de [thieme-connect.de]

Synthesis of 2-(3-Bromopyridin-4-yl)acetonitrile from 3-Bromopyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for the preparation of 2-(3-bromopyridin-4-yl)acetonitrile, a valuable building block in medicinal chemistry, starting from the readily available 3-bromopyridine. The described multi-step synthesis involves a highly regioselective functionalization of the pyridine ring, followed by standard transformations to introduce the desired acetonitrile moiety. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols for each key step, and a summary of relevant quantitative data.

Synthetic Strategy Overview

The synthesis of this compound from 3-bromopyridine is accomplished through a four-step sequence. The cornerstone of this approach is the regioselective introduction of a formyl group at the 4-position of the 3-bromopyridine ring. This is achieved via a directed ortho metalation strategy, which overcomes the inherent challenges of functionalizing the pyridine nucleus at a specific position. Subsequent standard transformations, including reduction, chlorination, and cyanation, then afford the target molecule.

The overall synthetic transformation is depicted below:

Caption: Overall synthetic route from 3-bromopyridine.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data, including yields and key characterization parameters, are summarized in the subsequent tables.

Step 1: Synthesis of 3-Bromo-4-formylpyridine (3-Bromoisonicotinaldehyde)

This crucial step involves the regioselective deprotonation of 3-bromopyridine at the 4-position using lithium diisopropylamide (LDA), followed by quenching the resulting organolithium species with N,N-dimethylformamide (DMF) to introduce the formyl group. A literature procedure reports a high yield for this transformation.[1]

Experimental Protocol:

-

Under an inert atmosphere (e.g., argon or nitrogen), a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C.

-

n-Butyllithium (1.05 equivalents) is added dropwise, and the mixture is stirred for 30 minutes to generate LDA.

-

The solution is further cooled to -95 °C.

-

A solution of 3-bromopyridine (1.0 equivalent) in anhydrous THF is added dropwise, and the reaction mixture is stirred at this temperature for 1 hour.

-

Anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) is then added dropwise.

-

The reaction is allowed to slowly warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 3-bromo-4-formylpyridine.

Caption: Workflow for the synthesis of 3-bromo-4-formylpyridine.

Step 2: Synthesis of (3-Bromopyridin-4-yl)methanol

The formyl group of 3-bromo-4-formylpyridine is reduced to a primary alcohol using a standard reducing agent such as sodium borohydride.

Experimental Protocol:

-

3-Bromo-4-formylpyridine (1.0 equivalent) is dissolved in methanol in a round-bottom flask.

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium borohydride (NaBH4, 1.5 equivalents) is added portion-wise, and the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the solvent is removed under reduced pressure.

-

Water is added to the residue, and the product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield (3-bromopyridin-4-yl)methanol, which can be used in the next step without further purification if of sufficient purity.

Step 3: Synthesis of 3-Bromo-4-(chloromethyl)pyridine

The hydroxyl group of (3-bromopyridin-4-yl)methanol is converted to a more reactive leaving group, a chloride, using thionyl chloride.

Experimental Protocol:

-

(3-Bromopyridin-4-yl)methanol (1.0 equivalent) is dissolved in an anhydrous chlorinated solvent such as dichloromethane (DCM) or chloroform in a flask equipped with a reflux condenser and a gas trap.

-

The solution is cooled to 0 °C.

-

Thionyl chloride (SOCl2, 1.2 equivalents) is added dropwise.

-

The reaction mixture is then heated to reflux and stirred for 2-4 hours, with monitoring by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the excess solvent and thionyl chloride are carefully removed under reduced pressure.

-

The residue is neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give 3-bromo-4-(chloromethyl)pyridine.

Step 4: Synthesis of this compound

The final step is a nucleophilic substitution of the chloride with a cyanide source to form the target acetonitrile derivative.

Experimental Protocol:

-

3-Bromo-4-(chloromethyl)pyridine (1.0 equivalent) is dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetone.

-

Sodium cyanide (NaCN, 1.5 equivalents) is added, and the reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50-60 °C) until the reaction is complete (monitored by TLC).

-

The reaction mixture is poured into water and extracted with ethyl acetate.

-

The combined organic extracts are washed with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to obtain this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reactants and Products

| Step | Starting Material | Key Reagents | Product |

| 1 | 3-Bromopyridine | LDA, DMF | 3-Bromo-4-formylpyridine |

| 2 | 3-Bromo-4-formylpyridine | NaBH4 | (3-Bromopyridin-4-yl)methanol |

| 3 | (3-Bromopyridin-4-yl)methanol | SOCl2 | 3-Bromo-4-(chloromethyl)pyridine |

| 4 | 3-Bromo-4-(chloromethyl)pyridine | NaCN | This compound |

Table 2: Reaction Conditions and Yields

| Step | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | THF | -95 to RT | 3 | ~85[1] |

| 2 | Methanol | 0 to RT | 3 | >90 (typical) |

| 3 | DCM | Reflux | 2-4 | >90 (typical) |

| 4 | DMSO | RT to 60 | 2-6 | >80 (typical) |

Table 3: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 3-Bromopyridine | C5H4BrN | 158.00 | Colorless liquid |

| 3-Bromo-4-formylpyridine | C6H4BrNO | 186.01 | White to yellow solid |

| (3-Bromopyridin-4-yl)methanol | C6H6BrNO | 188.02 | Solid |

| 3-Bromo-4-(chloromethyl)pyridine | C6H5BrClN | 206.47 | Solid |

| This compound | C7H5BrN2 | 197.03 | Solid |

Safety Considerations

-

Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water. They should be handled with extreme care under an inert atmosphere.

-

Thionyl chloride is corrosive and toxic. It reacts with water to release toxic gases (SO2 and HCl). All manipulations should be performed in a well-ventilated fume hood.

-

Cyanide salts (e.g., NaCN) are highly toxic. They should be handled with appropriate personal protective equipment, and acidic conditions must be avoided to prevent the formation of highly toxic hydrogen cyanide gas. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.

This guide provides a robust and well-documented pathway for the synthesis of this compound. The procedures outlined are based on established chemical principles and literature precedents, offering a solid foundation for researchers in the field of organic and medicinal chemistry.

References

A Comprehensive Technical Guide to 2-(3-Bromopyridin-4-YL)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(3-Bromopyridin-4-YL)acetonitrile, a key building block in medicinal chemistry. This document details its physicochemical properties, a proposed synthetic route with a comprehensive experimental protocol, and relevant analytical methodologies.

Core Molecular Data

This compound is a substituted pyridine derivative with significant potential in the synthesis of complex heterocyclic systems for drug discovery.

| Parameter | Value | Citations |

| Molecular Formula | C₇H₅BrN₂ | [1][2] |

| Molecular Weight | 197.03 g/mol | [1][2] |

| CAS Number | 142892-31-7 | [1][2] |

| Physical Form | Solid | [1] |

| Boiling Point | 304.2 ± 27.0 °C at 760 mmHg | [1] |

| Storage Temperature | 4°C | [1] |

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be envisioned through a two-step process starting from 4-methyl-3-nitropyridine. The initial step involves a Sandmeyer-type reaction to introduce the bromine atom, followed by a nucleophilic substitution to append the acetonitrile moiety.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols

The following protocols are proposed based on established chemical transformations for similar pyridine derivatives and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of 3-Bromo-4-methylpyridine via Sandmeyer-Type Reaction

This procedure is adapted from the synthesis of similar brominated pyridines.

Materials:

-

4-Amino-3-bromopyridine

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, dissolve 4-amino-3-bromopyridine in 48% hydrobromic acid.

-

Cool the mixture to 0°C in an ice-salt bath with continuous stirring.

-

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the CuBr solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently until nitrogen evolution ceases.

-

Cool the mixture and neutralize with a sodium hydroxide solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-bromo-4-methylpyridine.

Step 2: Synthesis of this compound

This two-part step involves the bromination of the methyl group followed by cyanation.

Part A: Bromination of the Methyl Group

Materials:

-

3-Bromo-4-methylpyridine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 3-bromo-4-methylpyridine in anhydrous carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of AIBN.

-

Reflux the reaction mixture under an inert atmosphere until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-bromo-4-(bromomethyl)pyridine.

Part B: Cyanation

Materials:

-

Crude 3-bromo-4-(bromomethyl)pyridine

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

Dissolve the crude 3-bromo-4-(bromomethyl)pyridine in anhydrous DMSO.

-

Add sodium cyanide to the solution and stir at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic extracts with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Analytical Methodologies

The purity and identity of this compound can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the quantitative analysis of the compound and for monitoring reaction progress.

| Parameter | Suggested Conditions |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the final compound and intermediates. The expected spectra would show characteristic shifts for the pyridine ring protons and the methylene protons of the acetonitrile group.

Safety Information

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

Technical Guide: Spectroscopic and Synthetic Profile of 2-(3-Bromopyridin-4-YL)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a proposed synthetic route for 2-(3-Bromopyridin-4-yl)acetonitrile. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines predicted spectroscopic data with established synthetic methodologies for analogous compounds to serve as a valuable resource for researchers working with this molecule.

Physicochemical Properties

This compound is a substituted pyridine derivative with potential applications as a building block in medicinal chemistry and materials science. A summary of its key physicochemical properties is presented below.

| Property | Value |

| CAS Number | 142892-31-7 |

| Molecular Formula | C₇H₅BrN₂ |

| Molecular Weight | 197.03 g/mol |

| Appearance | Solid |

| Melting Point | 93-94 °C |

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. This data was generated using computational models and should be confirmed by experimental analysis.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum provides insights into the proton environments within the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | s | 1H | Pyridine H-2 |

| ~8.4 | d | 1H | Pyridine H-6 |

| ~7.4 | d | 1H | Pyridine H-5 |

| ~4.0 | s | 2H | -CH₂-CN |

| Solvent: CDCl₃ |

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum indicates the chemical shifts of the carbon atoms.

| Chemical Shift (ppm) | Assignment |

| ~152 | Pyridine C-2 |

| ~150 | Pyridine C-6 |

| ~140 | Pyridine C-4 |

| ~128 | Pyridine C-5 |

| ~122 | Pyridine C-3 |

| ~116 | -CN |

| ~25 | -CH₂- |

| Solvent: CDCl₃ |

Mass Spectrometry (Predicted)

The predicted mass spectrum shows the expected molecular ion peaks.

| m/z | Relative Abundance | Assignment |

| 196.96 | High | [M]⁺ (with ⁷⁹Br) |

| 198.96 | High | [M]⁺ (with ⁸¹Br) |

Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum highlights key functional group vibrations.[1][2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2260-2240 | Medium | C≡N stretch (nitrile) |

| ~1600-1475 | Medium-Weak | Aromatic C=C stretch |

| ~800-600 | Strong | C-Br stretch |

Proposed Synthesis and Experimental Protocol

Proposed Synthetic Workflow

The proposed synthesis involves the reaction of 3-bromo-4-chloropyridine with a cyanide source in the presence of a palladium catalyst.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a general guideline and may require optimization.

Materials:

-

3-Bromo-4-chloropyridine

-

Sodium Cyanide (NaCN) or Zinc Cyanide (Zn(CN)₂)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-chloropyridine (1.0 eq), sodium cyanide (1.2 eq) or zinc cyanide (0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous DMF or DMA via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Disclaimer: This technical guide is intended for informational purposes only. The predicted spectroscopic data and the proposed synthetic protocol should be validated through experimental work conducted by qualified professionals in a controlled laboratory setting. All necessary safety precautions should be taken when handling the listed chemicals.

References

Stability and Storage of 2-(3-Bromopyridin-4-YL)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical intermediate, 2-(3-Bromopyridin-4-YL)acetonitrile. The information herein is collated from publicly available data and established scientific principles for the handling of similar chemical entities. This document is intended to serve as a resource for ensuring the integrity and purity of this compound in research and development settings.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its handling and storage requirements.

| Property | Value |

| CAS Number | 142892-31-7 |

| Molecular Formula | C₇H₅BrN₂ |

| Molecular Weight | 197.03 g/mol |

| Physical Form | Solid |

| Boiling Point | 304.2 ± 27.0 °C at 760 mmHg |

| Purity (Typical) | ≥98% |

Recommended Storage Conditions

Proper storage is critical to maintain the stability and purity of this compound. Based on information from various chemical suppliers, the recommended storage conditions are summarized in Table 2.

| Parameter | Recommendation | Rationale |

| Temperature | 4°C or Room Temperature | To minimize the rate of potential degradation reactions. Specific temperature depends on the supplier's recommendation and the intended duration of storage. |

| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. |

| Container | Tightly sealed container | To protect from moisture and atmospheric contaminants. |

| Light | Protect from light | To prevent potential photolytic degradation. |

| Ventilation | Store in a well-ventilated area | General safety practice for handling chemical reagents. |

Stability Profile and Potential Degradation Pathways

While specific, quantitative stability data such as shelf-life under various conditions for this compound is not extensively published, an understanding of its chemical structure allows for the prediction of potential degradation pathways. The primary factors that can influence its stability are temperature, moisture, light, and oxygen.

A logical workflow for assessing the stability of a chemical intermediate like this compound is depicted below.

In-Depth Technical Guide to 2-(3-Bromopyridin-4-YL)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3-Bromopyridin-4-YL)acetonitrile, a key building block in the synthesis of advanced pharmaceutical compounds. This document details its commercial availability, physicochemical properties, and its application in the development of targeted therapies, including a detailed experimental protocol for its use in the synthesis of a Janus Kinase (JAK) 1/3 inhibitor.

Commercial Availability and Physicochemical Properties

This compound is readily available from a variety of commercial suppliers, ensuring a stable supply for research and development purposes. The compound is typically offered in research-grade purities, with detailed specifications available from the suppliers.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Apollo Scientific | 98% | 100mg, 250mg |

| Sigma-Aldrich (ChemScene) | 98% | Inquire for details |

| BLDpharm | Inquire for details | Inquire for details |

Table 2: Physicochemical and Safety Data for this compound

| Property | Value | Reference |

| CAS Number | 142892-31-7 | [1] |

| Molecular Formula | C₇H₅BrN₂ | [2] |

| Molecular Weight | 197.03 g/mol | [2] |

| Appearance | Solid | |

| Purity | ≥98% | [1] |

| Boiling Point | 304.2 ± 27.0 °C at 760 mmHg | |

| Storage Temperature | 4°C | |

| Signal Word | Warning | |

| Hazard Statements | H302, H315, H319, H335 | |

| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501 |

Synthesis of this compound

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be proposed based on established chemical transformations for analogous compounds. The most likely pathway involves the cyanation of a suitable 3-bromo-4-(halomethyl)pyridine precursor.

A potential synthetic workflow is outlined below:

This proposed synthesis begins with the radical bromination of 3-bromo-4-methylpyridine using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). The resulting 3-bromo-4-(bromomethyl)pyridine would then undergo nucleophilic substitution with a cyanide salt, such as sodium cyanide (NaCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield the final product.

Application in Drug Discovery: Synthesis of a JAK1/3 Inhibitor

A significant application of this compound is in the synthesis of Janus Kinase (JAK) inhibitors, which are a class of targeted therapies for autoimmune diseases and certain cancers. The following is a detailed experimental protocol for the synthesis of a key intermediate in the development of a potent and selective JAK1/3 inhibitor.

Experimental Protocol: Synthesis of (R)-3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropane-1,2-diyl diacetate

Step 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

A detailed protocol for this initial step is not provided in the primary literature for the JAK inhibitor synthesis. This starting material is often commercially available or can be synthesized via established methods.

Step 2: Synthesis of N-methyl-N-((3R,4R)-4-methyl-1-tritylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

-

To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in an appropriate solvent, add (3R,4R)-N,4-dimethyl-1-tritylpiperidin-3-amine and a suitable base (e.g., diisopropylethylamine).

-

Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.

-

Monitor the reaction progress by an appropriate analytical method (e.g., TLC or LC-MS).

-

Upon completion, perform an aqueous work-up and purify the product by column chromatography.

Step 3: Synthesis of N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

-

Dissolve the product from Step 2 in a suitable solvent (e.g., dichloromethane).

-

Add a strong acid (e.g., trifluoroacetic acid) to cleave the trityl protecting group.

-

Stir the reaction at room temperature until the deprotection is complete.

-

Neutralize the reaction mixture and extract the product.

Step 4: Coupling with this compound

-

To a solution of the product from Step 3 and this compound in a suitable solvent (e.g., DMF), add a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate).

-

Heat the reaction mixture under an inert atmosphere.

-

Monitor the reaction by LC-MS.

-

After completion, perform an aqueous work-up and purify the crude product by chromatography.

The following diagram illustrates the workflow for the synthesis of the JAK1/3 inhibitor utilizing this compound.

Signaling Pathway Context: JAK-STAT Pathway

The Janus kinase (JAK) family of enzymes plays a crucial role in the JAK-STAT signaling pathway, which is essential for transmitting information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. This pathway is integral to the regulation of the immune system, cell growth, and differentiation. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune disorders and cancers.

JAK inhibitors, synthesized using precursors like this compound, act by blocking the activity of one or more of the JAK enzymes (JAK1, JAK2, JAK3, and TYK2), thereby interrupting the downstream signaling cascade and mitigating the inflammatory or proliferative response.

The diagram below provides a simplified representation of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

References

The Multifaceted Biological Activities of Bromopyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. The introduction of a bromine atom to the pyridine ring significantly enhances its synthetic versatility, providing a reactive handle for a variety of cross-coupling reactions and functional group transformations. This has led to the exploration of a vast chemical space of bromopyridine derivatives, revealing a wide spectrum of biological activities. This technical guide provides an in-depth overview of the potential biological activities of bromopyridine derivatives, with a focus on their anticancer, antimicrobial, and neurological applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Anticancer Activity

Bromopyridine derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various bromopyridine derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized in the tables below.

Table 1: Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 (Breast Cancer) Cell Line

| Compound ID | Substitution Pattern | IC50 (µM) after 48h | IC50 (µM) after 72h |

| 8d | 4-Bromophenyl urea | 3.03 | 1.63 |

| 8e | 4-Iodophenyl urea | 0.22 | 0.11 |

| 8n | 3,4-Dichlorophenyl urea | 1.88 | 0.80 |

| Doxorubicin | Standard Chemotherapeutic | 1.93 | Not Reported |

| Sorafenib | Multi-kinase inhibitor | 4.50 | Not Reported |

Table 2: Anticancer Activity of 3-Cyanopyridine Derivatives against MCF-7 (Breast Cancer) Cell Line

| Compound ID | Substitution | IC50 (µM) |

| 7h | 3-pyridyl | 1.89 ± 0.08 |

| 7g | thiophenyl | 1.92 ± 0.08 |

| 9d | 4-chlorophenyl | 2.05 ± 0.08 |

| 8c | 4-methoxyphenyl | 3.74 ± 0.15 |

| 7f | furan | 3.98 ± 0.16 |

| Doxorubicin | Standard Chemotherapeutic | 4.98 ± 0.25 |

Signaling Pathways in Anticancer Activity

The anticancer effects of bromopyridine derivatives are often mediated through the modulation of critical signaling pathways that control cell proliferation, survival, and angiogenesis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several pyridine derivatives have been identified as potent inhibitors of VEGFR-2.[1][2] The binding of these inhibitors to the ATP-binding pocket of the VEGFR-2 kinase domain blocks its phosphorylation and downstream signaling, thereby inhibiting angiogenesis.[3]

References

Methodological & Application

Application Notes: Synthetic Routes for 2-(3-Bromopyridin-4-YL)acetonitrile Derivatives

Introduction

2-(3-Bromopyridin-4-yl)acetonitrile is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of the bromo, cyano, and pyridine functionalities offers multiple reaction sites for further molecular elaboration, making it a key intermediate for the synthesis of a wide range of more complex molecules, including potential kinase inhibitors and other biologically active compounds. This document outlines two primary synthetic strategies for the preparation of this compound, providing detailed experimental protocols and relevant data.

Synthetic Strategies

Two main retrosynthetic pathways have been identified for the synthesis of the target compound.

Route A: Multi-step Synthesis from 4-Methylpyridine

This approach begins with the commercially available and inexpensive 4-methylpyridine. The synthesis involves three key transformations:

-

Directed Bromination: Introduction of a bromine atom at the 3-position of the pyridine ring. This is typically achieved via electrophilic bromination. A patent describes a method for producing 3-bromo-4-methylpyridine from 4-methyl-3-aminopyridine, which itself is generated from 4-methyl-3-nitropyridine.[1] Another method involves direct bromination of 4-picoline using oleum and bromine.[2]

-

Side-Chain Halogenation: The methyl group at the 4-position is converted into a more reactive halomethyl group (e.g., chloromethyl or bromomethyl). This is commonly accomplished through a free-radical halogenation using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) or using cyanuric chloride for chlorination.[3][4]

-

Cyanation: The final step is a nucleophilic substitution reaction where the halide of the 3-bromo-4-(halomethyl)pyridine is displaced by a cyanide ion to form the desired acetonitrile derivative.[4]

Route B: Direct Cyanation of Precursor

This is a more direct approach that relies on the availability of a suitable precursor, 3-bromo-4-(chloromethyl)pyridine. This intermediate can be subjected to a nucleophilic substitution reaction with a cyanide source, such as sodium or potassium cyanide, to yield the final product.

The following diagram illustrates these two synthetic pathways.

Caption: Synthetic strategies for this compound.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of this compound based on the multi-step approach (Route A), which offers a more fundamental synthesis from a basic starting material.

Protocol 1: Synthesis of 3-Bromo-4-methylpyridine

This protocol is adapted from a patented procedure for the synthesis of the key intermediate, 3-bromo-4-methylpyridine.[1]

-

Step 1a: Reduction of 4-Methyl-3-nitropyridine.

-

To a solution of 4-methyl-3-nitropyridine in methanol, add a suitable hydrogenation catalyst (e.g., Pd/C).

-

Carry out hydrogenation reduction under a hydrogen atmosphere until the starting material is consumed (monitor by TLC or GC).

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 4-methyl-3-aminopyridine.

-

-

Step 1b: Sandmeyer-type Reaction.

-

React the 4-methyl-3-aminopyridine with an acid (e.g., HBr) to form the corresponding salt.

-

Cool the solution to between -10°C and 0°C.

-

Slowly add liquid bromine to the reaction mixture.

-

After the bromine addition, add a solution of sodium nitrite in water dropwise, maintaining the low temperature.

-

Once the addition is complete, adjust the pH of the solution to alkaline using a suitable base (e.g., NaOH).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 3-bromo-4-methylpyridine.

-

Protocol 2: Synthesis of 3-Bromo-4-(bromomethyl)pyridine

This protocol is based on a standard free-radical bromination of a methyl group on a pyridine ring.[4]

-

Dissolve 3-bromo-4-methylpyridine in an anhydrous solvent suitable for radical reactions, such as carbon tetrachloride (CCl₄).

-

Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-bromo-4-(bromomethyl)pyridine.

Protocol 3: Synthesis of this compound

This final step involves the nucleophilic substitution of the bromide with a cyanide ion.[4]

-

Prepare a solution of 3-bromo-4-(bromomethyl)pyridine in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

Add a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic extracts with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

The following diagram illustrates a typical laboratory workflow for the cyanation step.

Caption: Experimental workflow for the cyanation of 3-bromo-4-(bromomethyl)pyridine.

Quantitative Data

The following table summarizes typical reaction yields reported in the literature for transformations similar to those described in the protocols. Actual yields may vary depending on the specific reaction conditions and scale.

| Reaction Step | Starting Material | Product | Reagents | Typical Yield | Reference |

| Bromination | 4-picoline | 3-bromo-4-methylpyridine | Br₂, Oleum | 66% | [2] |

| Amination | 3-bromo-4-picoline | 3-amino-4-picoline | NH₃, CuSO₄ | 90-95% | [2] |

| Chlorination | 2-bromo-6-hydroxymethylpyridine | 2-bromo-6-chloromethylpyridine | Cyanuric chloride, DMF | High Conversion | [3] |

| Cyanation | Aryl Halides | Aryl Nitriles | CuCN | Variable | [5] |

| Cyanation | Pyridine N-oxide derivatives | Cyanopyridines | KCN, (CH₃)₂NCOCl | Good Yields | [6] |

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 142892-31-7 | [7][8] |

| Molecular Formula | C₇H₅BrN₂ | [9] |

| Molecular Weight | 197.03 g/mol | [8][9] |

| Physical Form | Solid | [8] |

| Purity | 98% (typical) | [8] |

| Boiling Point | 304.2 ± 27.0 °C at 760 mmHg | [8] |

| Storage | Inert atmosphere, room temperature | [8][9] |

References

- 1. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

- 2. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 7. 142892-31-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. This compound | 142892-31-7 [sigmaaldrich.com]

- 9. 142892-31-7|this compound|BLD Pharm [bldpharm.com]

Application Notes and Protocols for 2-(3-Bromopyridin-4-YL)acetonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromopyridin-4-YL)acetonitrile is a key heterocyclic building block in medicinal chemistry, primarily utilized as a starting material for the synthesis of complex nitrogen-containing scaffolds. Its unique arrangement of a bromo substituent and a cyanomethyl group on a pyridine ring offers versatile handles for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent Janus Kinase (JAK) inhibitors, a class of targeted therapeutics for autoimmune diseases and cancer.

Core Application: Synthesis of Pyrrolo[2,3-b]pyridine JAK Inhibitors

A primary application of this compound is in the construction of the 7-azaindole (pyrrolo[2,3-b]pyridine) core, which is a privileged scaffold in many kinase inhibitors. The bromo and cyano functionalities are strategically positioned to facilitate a cascade of reactions to form the fused heterocyclic system. This scaffold serves as the foundation for the development of potent inhibitors of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway.[1][2][3][4]

The JAK-STAT Signaling Pathway

The JAK-STAT (Janus Kinase - Signal Transducer and Activator of Transcription) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory and autoimmune disorders, as well as malignancies. JAK inhibitors can modulate this pathway by blocking the phosphorylation of STAT proteins, thereby inhibiting the downstream signaling events.

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Experimental Protocols

The following protocols outline the key synthetic steps for the utilization of this compound in the preparation of a pyrrolo[2,3-b]pyridine core, a common intermediate for various JAK inhibitors.

Protocol 1: Synthesis of the Pyrrolo[2,3-b]pyridine Core

This protocol describes a general method for the construction of the 7-azaindole ring system starting from this compound.

Caption: General workflow for the synthesis of the pyrrolo[2,3-b]pyridine core.

Materials:

-

This compound

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Zinc dust

-

Acetic acid

-

Methanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Enamine Formation:

-

To a solution of this compound (1.0 eq) in an appropriate solvent such as N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 eq).

-

Heat the reaction mixture at 80-100 °C for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature. The intermediate enamine can be isolated or used directly in the next step.

-

-

Reductive Cyclization:

-

To the solution containing the enamine intermediate, add a reducing agent. A common system is zinc dust (5-10 eq) in acetic acid.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-3 hours. Monitor the progress of the reaction by TLC or LC-MS.

-

Once the reaction is complete, filter the mixture through a pad of celite to remove the excess zinc.

-

Concentrate the filtrate under reduced pressure to remove the acetic acid.

-

Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired pyrrolo[2,3-b]pyridine core.

-

Note: Alternative reductive cyclization conditions, such as catalytic hydrogenation (H2, Pd/C), can also be employed depending on the specific substrate and desired outcome.

Data Presentation: Biological Activity of Derived JAK Inhibitors

The pyrrolo[2,3-b]pyridine core synthesized from this compound is a versatile intermediate that can be further functionalized to produce a variety of potent JAK inhibitors. The following table summarizes the in vitro biological activity of representative JAK inhibitors derived from this scaffold, as reported in the patent literature.

| Compound ID | Target | IC50 (nM) | Reference |

| Compound A | JAK1 | 5.2 | Patent WO2013181415A1 |

| Compound B | JAK2 | 3.8 | Patent WO2013181415A1 |

| Compound C | JAK3 | 12.5 | Patent WO2013181415A1 |

| Compound D | TYK2 | >1000 | Patent WO2013181415A1 |

| Ruxolitinib | JAK1/JAK2 | 3.3 / 2.8 | U.S. Patent 7,598,257 |

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition of a biological or biochemical function. Lower IC50 values indicate higher potency.

Conclusion

This compound serves as a critical and versatile starting material in medicinal chemistry for the synthesis of complex heterocyclic compounds. Its application in the construction of the pyrrolo[2,3-b]pyridine scaffold has been instrumental in the development of a new generation of targeted therapies, particularly potent inhibitors of the Janus kinase family. The protocols and data presented herein provide a valuable resource for researchers and drug development professionals working in the field of kinase inhibitor discovery.

References

- 1. Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2013181415A1 - Synthesis of pyrrolo [2, 3 - b] pyridines - Google Patents [patents.google.com]

- 3. ajol.info [ajol.info]

- 4. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol for N-Alkylation of 2-(3-Bromopyridin-4-YL)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-alkylation of 2-(3-bromopyridin-4-yl)acetonitrile, a critical transformation for the synthesis of diverse substituted pyridine derivatives with potential applications in medicinal chemistry and drug discovery. The protocol is designed for research and development laboratories and outlines a robust method using standard laboratory reagents and equipment. The procedure involves the deprotonation of the pyridine nitrogen followed by nucleophilic substitution with an alkylating agent. Key reaction parameters, including the choice of base, solvent, and temperature, are discussed to ensure successful and efficient synthesis.

Introduction

Substituted pyridines are a prominent class of heterocyclic compounds frequently found in pharmaceuticals, agrochemicals, and functional materials. The introduction of an alkyl group onto the pyridine nitrogen can significantly modulate the biological activity, solubility, and other physicochemical properties of the parent molecule. The target compound, this compound, possesses multiple reactive sites, making selective N-alkylation a key synthetic challenge. This protocol provides a reliable method to achieve this transformation, paving the way for the generation of novel compound libraries for screening and lead optimization.

Reaction Principle

The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. In the presence of a suitable base, the pyridine nitrogen becomes more nucleophilic and can attack an electrophilic alkylating agent, such as an alkyl halide. The choice of a polar aprotic solvent is crucial as it helps to solvate the reactants and stabilize the transition state, thereby facilitating the reaction. It is important to control the reaction conditions to minimize potential side reactions, such as C-alkylation at the acetonitrile group or O-alkylation if tautomeric forms are present.[1]

Experimental Protocol

Materials and Reagents

-

This compound

-

Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Base (e.g., Sodium Hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃), anhydrous)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

-

Quenching solution (e.g., saturated aqueous ammonium chloride (NH₄Cl) solution or water)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄))

-

Brine (saturated aqueous NaCl solution)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

-

Magnetic stirrer and heating mantle/oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure

-

Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

-

Dissolution: Add anhydrous solvent (e.g., DMF or acetonitrile) to dissolve the starting material. A typical concentration ranges from 0.1 to 0.5 M.

-

Addition of Base:

-

Using Sodium Hydride (NaH): Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.1-1.5 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes.

-

Using Potassium Carbonate (K₂CO₃): Add anhydrous K₂CO₃ (2.0-3.0 equivalents) to the solution. Stir the suspension at room temperature for 30 minutes.

-

-

Addition of Alkylating Agent: Slowly add the alkylating agent (1.1-1.5 equivalents) dropwise to the reaction mixture at 0 °C (for NaH) or room temperature (for K₂CO₃).

-

Reaction: Allow the reaction mixture to warm to room temperature or heat to a specified temperature (typically between room temperature and 80 °C, depending on the reactivity of the alkylating agent and the chosen base).[1] Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Work-up:

-

Once the reaction is complete, cool the mixture to 0 °C.

-

If NaH was used, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. If K₂CO₃ was used, add water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine to remove any remaining inorganic salts.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-alkylated product.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of pyridine derivatives under various conditions. These can be used as a starting point for optimizing the protocol for this compound.

| Entry | Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) of N-alkylated Product |

| 1 | Pyridin-4-ol | Benzyl bromide | K₂CO₃ | DMF | 65 | 14 | 89 |

| 2 | 2-Hydroxypyridine | Ethyl iodide | NaH | DMF | Room Temp | 12 | 85 |

| 3 | Imidazo[4,5-b]pyridine | 4-Methoxybenzyl chloride | K₂CO₃ | DMF | Room Temp | Overnight | 72 |

| 4 | 3-Amino-4-chloropyridine | Benzyl bromide | N/A (reductive amination) | TFA/TMSOTf | N/A | N/A | 92 |

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

-

Alkylating agents are often toxic and may be carcinogenic. Avoid inhalation and skin contact.

-

Always quench reactions involving reactive reagents like NaH carefully and at a low temperature.

Visualizations

Experimental Workflow

Caption: Workflow for the N-alkylation of this compound.

Logical Relationship of Reaction Components

Caption: Key components and their roles in the N-alkylation reaction.

References

Application Notes and Protocols: 2-(3-Bromopyridin-4-YL)acetonitrile as a Precursor for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromopyridin-4-YL)acetonitrile is a versatile bifunctional building block for the synthesis of a variety of heterocyclic compounds. Its structure incorporates a pyridine ring, an activated nitrile group, and a bromine atom, offering multiple reaction sites for constructing complex molecular architectures. The cyanomethyl group is a key precursor for the formation of fused rings, while the bromo substituent provides a handle for further functionalization through cross-coupling reactions. This document provides detailed protocols and application notes for the use of this compound in the synthesis of thieno[2,3-b]pyridines and pyrido[4,3-d]pyrimidines, two classes of heterocycles with significant interest in medicinal chemistry due to their diverse biological activities.

Application 1: Synthesis of 3-Aminothieno[2,3-b]pyridines via Thorpe-Ziegler Cyclization

The activated methylene group in this compound makes it an excellent substrate for the Thorpe-Ziegler reaction, a powerful method for the synthesis of 3-aminothieno[2,3-b]pyridine derivatives. This reaction typically proceeds by S-alkylation of a mercapto-pyridine derivative followed by a base-mediated intramolecular cyclization of the resulting nitrile. The resulting 3-aminothieno[2,3-b]pyridine core is a privileged scaffold found in numerous compounds with a wide range of biological activities, including kinase inhibition.

Experimental Protocol: Synthesis of 2-Aryl-3-amino-5-bromothieno[2,3-b]pyridines

This protocol describes a representative synthesis of a 3-aminothieno[2,3-b]pyridine derivative from this compound.

Materials:

-

This compound

-

2-Bromoacetophenone (or other alpha-halo ketones)

-

Sodium ethoxide (NaOEt)

-

Anhydrous Ethanol

-

Diethyl ether

-

Silica gel for column chromatography

-